molecular formula C10H12N4S2 B6333257 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 887624-54-6

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6333257
CAS No.: 887624-54-6
M. Wt: 252.4 g/mol
InChI Key: KROQVWCAQNATNQ-UHFFFAOYSA-N
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Description

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that features a thiophene ring fused with a thiadiazole ring, linked to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the cyclization of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by heating in aqueous sodium hydroxide . The reaction conditions are generally mild, and the yields are good. The process can be summarized as follows:

    Starting Materials: Thiophene-2-carbohydrazide and haloaryl isothiocyanates.

    Reaction Conditions: Heating in 10% aqueous sodium hydroxide for two hours.

    Products: 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted piperazine derivatives.

Scientific Research Applications

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to its specific combination of a thiophene ring, a thiadiazole ring, and a piperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-piperazin-1-yl-3-thiophen-2-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S2/c1-2-8(15-7-1)9-12-10(16-13-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROQVWCAQNATNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)N1CCN(c2nc(-c3cccs3)ns2)CC1
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]piperazine-1-carboxylate (4.30 g, 12.2 mmol) in ethyl acetate (70 ml) was added a solution of 4 N hydrochloric acid in ethyl acetate (35 ml), and the mixture was stirred at room temperature for 18 hours and half. Hexane (150 ml) was poured to the reaction mixture, and a solid was separated by filtration. The obtained solid was dissolved in an aqueous saturated sodium hydrogen carbonate solution, followed by stirring at room temperature for 2 hours. Water was poured to the reaction mixture, and the resulting solution was extracted with a mixed solution of ethyl acetate/tetrahydrofuran (1:1). The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Hexane was poured to the residue, and 2.31 g (75.0%) of the desired product as a solid was separated by filtration.
Name
tert-butyl 4-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]piperazine-1-carboxylate
Quantity
4.3 g
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reactant
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70 mL
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solvent
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35 mL
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solvent
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150 mL
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reactant
Reaction Step Two

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